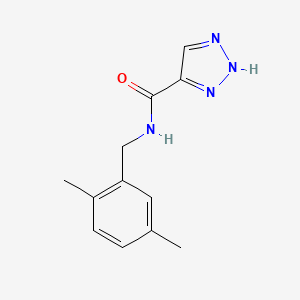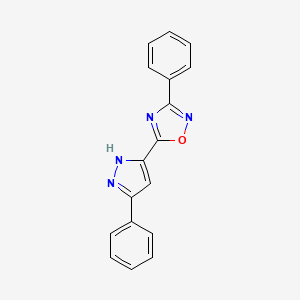![molecular formula C19H17F2NO4 B2573832 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutansäure CAS No. 1936405-79-6](/img/structure/B2573832.png)
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of difluorobutanoic acid adds unique properties to the molecule, making it valuable in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect amino groups during the assembly of peptide chains.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other biomolecules for various applications in biology and medicine.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorinated amino acids.
Wirkmechanismus
Target of Action
Similar compounds are known to be useful as coupling agents in peptide synthesis .
Mode of Action
It’s worth noting that similar compounds are involved in peptide synthesis .
Biochemical Pathways
Similar compounds are known to be involved in peptide synthesis , which suggests that this compound may also interact with similar biochemical pathways.
Result of Action
Similar compounds are known to be involved in peptide synthesis , suggesting that this compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of Difluorobutanoic Acid: The protected amino acid is then reacted with difluorobutanoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid with the Fmoc group removed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)butanoic acid: Similar structure but lacks the difluoro substitution, making it less reactive in certain chemical reactions.
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a pyrrole ring instead of the butanoic acid moiety, leading to different chemical properties and applications.
Uniqueness
The presence of the difluoro substitution in 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid imparts unique reactivity and stability, making it particularly valuable in peptide synthesis and drug development. The difluoro groups enhance the compound’s resistance to enzymatic degradation, which is beneficial in biological applications.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c20-19(21,9-17(23)24)11-22-18(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIZXBBBURMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2573755.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)
![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2573770.png)
